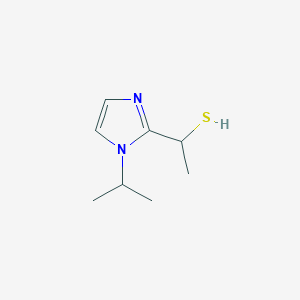
1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group attached to the nitrogen atom at position 1 of the imidazole ring and an ethanethiol group attached to the carbon atom at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol can be achieved through various synthetic routes. One common method involves the alkylation of 1H-imidazole with isopropyl bromide to form 1-isopropyl-1H-imidazole. This intermediate is then subjected to a thiolation reaction with ethanethiol in the presence of a base such as sodium hydride or potassium tert-butoxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of catalysts and materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function and signaling pathways.
Comparación Con Compuestos Similares
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol can be compared with other imidazole derivatives, such as:
1-(1H-imidazol-2-yl)ethanethiol: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(1-isopropyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of a thiol group, leading to different reactivity and applications.
1-(1-isopropyl-1H-imidazol-2-yl)ethanone:
The uniqueness of this compound lies in its combination of an imidazole ring, an isopropyl group, and a thiol group, providing a distinct set of chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C8H14N2S/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3 |
Clave InChI |
PHOUEZBUSVOXFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C1C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
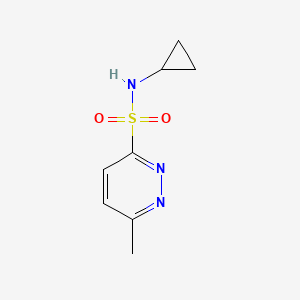

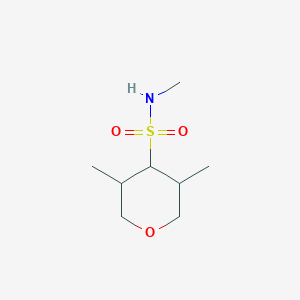
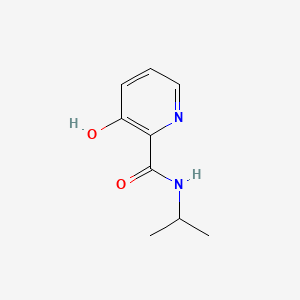
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)


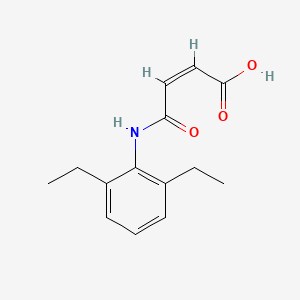
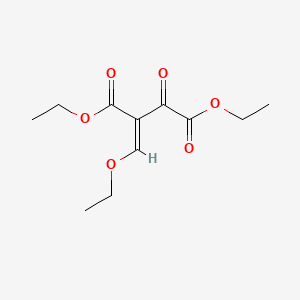
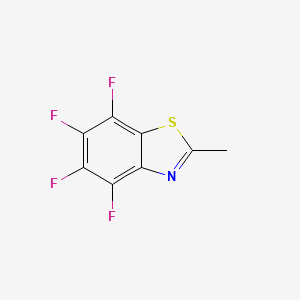
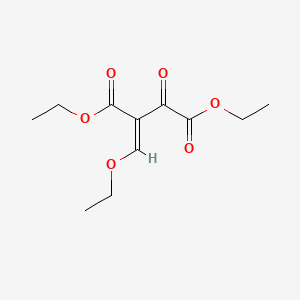
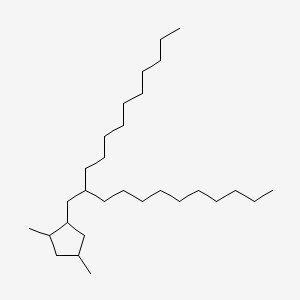
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
